molecular formula C8H4F3NO3 B1313658 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone CAS No. 58808-61-0

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone

Cat. No.: B1313658
CAS No.: 58808-61-0
M. Wt: 219.12 g/mol
InChI Key: WUCSOOFBCSHTCS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is an organic compound with the molecular formula C8H4F3NO3. It is a trifluoromethyl ketone derivative, characterized by the presence of a trifluoromethyl group and a nitrophenyl group attached to the ethanone backbone. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone typically involves the nitration of 2,2,2-trifluoroacetophenone. The nitration process can be carried out using a mixture of concentrated sulfuric acid and concentrated nitric acid at temperatures ranging from 20°C to 100°C . This reaction introduces the nitro group into the phenyl ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

    Oxidation: The compound can undergo oxidation reactions, where the ethanone group is oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2,2,2-Trifluoro-1-(4-aminophenyl)ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of pharmaceuticals targeting specific biological pathways.

    Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-phenylethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2,2,2-Trifluoro-1-(2-nitrophenyl)ethanone: Similar structure but with the nitro group in a different position, affecting its reactivity and interaction with biological targets.

Uniqueness

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone is unique due to the presence of both the trifluoromethyl and nitrophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO3/c9-8(10,11)7(13)5-1-3-6(4-2-5)12(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCSOOFBCSHTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453884
Record name 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58808-61-0
Record name 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of trimethyl-[2,2,2-trifluoro-1-methoxy-1-(4-nitro-phenyl)-ethoxy]-silane (5.5 g), a solution of hydrogen chloride in dioxane (4 M, 15 ml), and water (5 ml) was stirred for 4 hours. The mixture was treated with saturated aqueous sodium chloride solution (100 ml) and extracted with ethyl acetate (100 ml). The organic extract was concentrated under reduced pressure to afford 2,2,2-trifluoro-1-(4-nitro-phenyl)-ethanone (4.5 g, 85% yield)
Name
trimethyl-[2,2,2-trifluoro-1-methoxy-1-(4-nitro-phenyl)-ethoxy]-silane
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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